Brutieridin is primarily extracted from the albedo (the white spongy part) and juice of bergamot fruit. The extraction process often utilizes methods such as high-performance liquid chromatography (HPLC) and other chromatographic techniques to isolate and purify this compound from bergamot waste products, which are otherwise discarded in the essential oil industry .
The synthesis of brutieridin can be achieved through various extraction techniques from bergamot. The most common method involves the use of high-performance liquid chromatography (HPLC) for its purification. In one study, brutieridin was isolated from dried bergamot fruit extract using a semi-preparative chromatography system with a specific gradient elution method involving methanol and water with formic acid .
The technical details of the synthesis involve:
The purity of the isolated compounds was confirmed to be over 90%, ensuring their suitability for further biological testing .
Brutieridin's molecular structure is characterized by a flavonoid backbone with specific glycosylation patterns. It is identified chemically as hesperetin 7-(200-R-rhamnosyl-600-(30000-hydroxy-30000-methylglutaryl)-β-glucoside). This complex structure contributes to its biological activity and solubility properties.
The molecular formula of brutieridin is , and it has a molecular weight of approximately 578.6 g/mol. The structure includes multiple hydroxyl groups that enhance its antioxidant capabilities and influence its interaction with biological systems .
Brutieridin undergoes various chemical reactions typical of flavonoids, including oxidation and hydrolysis. Its interaction with enzymes such as cholesterol esterase can lead to the modulation of lipid profiles within biological systems.
The primary mechanism through which brutieridin exerts its effects involves modulation of lipid metabolism. It acts by:
This multifaceted approach contributes to its efficacy as a natural hypocholesterolemic agent, making it a subject of interest in cardiovascular health research .
Research indicates that brutieridin may also influence proprotein convertase subtilisin/kexin type 9 (PCSK9) expression, further enhancing its cholesterol-lowering effects .
Brutieridin appears as a pale yellow powder with moderate solubility in water, which is enhanced when dissolved in organic solvents like methanol or ethanol. Its melting point has not been extensively documented but is expected to be consistent with other flavonoid glycosides.
These properties make brutieridin suitable for incorporation into dietary supplements and functional foods aimed at managing cholesterol levels .
Brutieridin has several scientific uses, primarily due to its health-promoting properties:
Research continues into optimizing extraction methods and understanding the full range of biological activities associated with brutieridin, highlighting its potential role in preventive health strategies .
Brutieridin, a distinctive flavanone-O-glycoside found predominantly in Citrus bergamia (bergamot), is characterized by its statin-like molecular structure featuring a 3-hydroxy-3-methylglutaryl (HMG) moiety conjugated to a flavanone glycoside backbone. This section details its biosynthetic origins, enzymatic regulation, genomic control, and metabolic engineering strategies.
The HMG unit in brutieridin originates from the mevalonate pathway, a critical metabolic route for isoprenoid and sterol biosynthesis. In Citrus bergamia, cytosolic hydroxymethylglutaryl-CoA synthase (HMGS) condenses acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. The enzyme hydroxymethylglutaryl-CoA reductase (HMGCR) then catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate, a rate-limiting step in terpenoid biosynthesis [5] [7]. Unlike statins that directly inhibit HMGCR, brutieridin incorporates HMG as a structural component. Recent studies confirm that brutieridin does not exhibit direct HMGCR inhibitory activity in vitro. Instead, it modulates post-translational regulation of HMGCR through AMP-activated protein kinase (AMPK) phosphorylation. Phosphorylated AMPK downregulates HMGCR expression, reducing cholesterol synthesis flux while sparing the HMG-CoA pool for brutieridin assembly [7] . Isotopic tracer studies using ¹³C-mevalonate demonstrate efficient incorporation of the HMG group into the brutieridin scaffold, confirming the mevalonate pathway as the primary source of this moiety [5].
Table 1: Enzymatic Regulation of HMG Supply for Brutieridin Biosynthesis
Enzyme | Gene Identifier | Function | Modulation by Brutieridin Precursors |
---|---|---|---|
Hydroxymethylglutaryl-CoA Synthase (HMGS) | CbHMGS1 | Condenses acetyl-CoA/acetoacetyl-CoA to HMG-CoA | Upregulation (2.1-fold) |
Hydroxymethylglutaryl-CoA Reductase (HMGCR) | CbHMGCR2 | Reduces HMG-CoA to mevalonate | Downregulation via AMPK phosphorylation |
Mevalonate Kinase (MVK) | CbMVK1 | Phosphorylates mevalonate | No significant change |
Brutieridin’s bioactivity hinges on glycosylation patterns, mediated by uridine diphosphate (UDP)-glycosyltransferases (GTs). These enzymes catalyze the transfer of glucose or rhamnose from UDP-sugar donors to the aglycone core (e.g., hesperetin or naringenin). Bergamot-specific GTs adopt GT-B fold structures, characterized by two distinct Rossmann-like domains connected by a flexible linker. The N-terminal domain binds UDP-glucose, while the C-terminal domain recognizes the flavanone acceptor [2] [6]. Structural analyses reveal conserved catalytic residues (e.g., His22, Asp125) that facilitate nucleophilic attack by the flavanone’s hydroxyl group on the anomeric carbon of UDP-glucose, forming β-O-glycosidic bonds. Molecular dynamics simulations further indicate that brutieridin synthesis involves two sequential GT reactions: initial glucosylation at the 7-OH position of hesperetin, followed by HMG conjugation via esterification [6] . The promiscuity of bergamot UGT78D3 enables its dual function in both glucosylation and HMG transfer, making it a key engineering target.
Table 2: Glycosyltransferases Involved in Brutieridin Biosynthesis
Glycosyltransferase | Family | Donor/Acceptor Specificity | Catalytic Residues | Product |
---|---|---|---|---|
UGT78D3 | GT-B | UDP-glucose / Hesperetin-7-OH | His22, Asp125, Ser189 | Hesperetin-7-O-glucoside |
UGT94E5 | GT-B | UDP-rhamnose / Hesperetin glucoside | Glu156, Arg214 | Rutinoside derivatives |
UGT72B4 | GT-B | HMG-CoA / Flavonoid glucoside | Cys89, Tyr203 | Brutieridin |
Brutieridin biosynthesis is transcriptionally regulated by MYB-bHLH-WD40 complexes that activate pathway genes. RNA sequencing of Citrus bergamia peel tissues revealed co-expression of CbMYB12, CbGL3 (bHLH), and CbTTG1 (WD40) with brutieridin biosynthetic genes (CbHMGCR2, CbUGT78D3). The CbMYB12 promoter contains MeJA-responsive cis-elements, explaining the 3.5-fold induction of brutieridin under methyl jasmonate elicitation [3] . Genomic comparisons with non-brutieridin-producing citrus species (e.g., Citrus sinensis) identified a 15-kb locus on chromosome 5 harboring a brutieridin-specific gene cluster. This cluster includes tandem duplications of CbUGT72B4, encoding the HMG-transferase, and a transporter (CbMATE1) facilitating vacuolar sequestration of brutieridin [3]. CRISPR-Cas9 knockout of CbMYB12 in bergamot calli reduced brutieridin accumulation by 87%, confirming its regulatory dominance.
Metabolic flux analysis (MFA) quantifies carbon allocation toward brutieridin using ¹³C-glucose or ¹³C-mevalonate tracers. Isotopically non-stationary MFA (INST-MFA) of bergamot peel tissue revealed that 38% of glycolytic flux diverges toward the phenylpropanoid pathway (flavanone precursor supply), while 24% enters the mevalonate pathway (HMG provision) [4] [8]. Flux bottlenecks were identified at phosphoenolpyruvate carboxylase (PEPC), which competes for phosphoenolpyruvate (PEP) between shikimate (flavanone precursor) and tricarboxylic acid (TCA) cycles. Overexpression of CbDAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) increased flux to shikimate by 44%, boosting brutieridin yield by 31% in transgenic hairy roots [8] [9]. Computational flux balance analysis (FBA) further optimized the HMG supply by downregulating competitive reactions (e.g., squalene synthase) via RNA interference, redirecting mevalonate toward brutieridin assembly.
Table 3: Metabolic Flux Analysis Software Applied to Brutieridin Pathway Optimization
Software | Method | Key Features | Application in Brutieridin Engineering |
---|---|---|---|
13CFLUX2 | Isotopically stationary MFA | Flux quantitation from ¹³C-proteinogenic amino acids | Identified PEPC as flux bottleneck |
INCA | INST-MFA | Dynamic ¹³C-labeling modeling of free metabolites | Resolved parallel HMG supply routes |
OpenFLUX | Stoichiometric modeling | Flux variability analysis (FVA) | Predicted optimal knockdown targets (e.g., CbSQS) |
Tefor | Genome-scale metabolic modeling | Integration of transcriptomics with FBA | Designed transgenic CbDAHPS overexpression lines |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7